6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
Preparation Methods
The synthesis of 6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are then followed by trapping with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions: Typical reagents include iPrMgCl$LiCl, TMP-bases, and various electrophiles.
Major Products: The major products depend on the specific reaction and conditions but can include various functionalized derivatives of the original compound.
Scientific Research Applications
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a scaffold for developing new compounds with desired properties.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials, including dyes and other functional materials.
Mechanism of Action
The mechanism of action of 6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole can be compared with other imidazo[1,2-b]pyrazoles and similar heterocyclic compounds:
Similar Compounds: Other imidazo[1,2-b]pyrazoles, indoles, and pyrazoles.
Properties
IUPAC Name |
6-cyclobutyl-1-cyclopentylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-7-12(6-1)16-8-9-17-14(16)10-13(15-17)11-4-3-5-11/h8-12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMVYUGFXZRBCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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